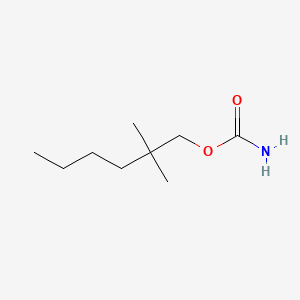

1-Hexanol, 2,2-dimethyl-, carbamate

Description

Contextualizing the Carbamate (B1207046) Functional Group in Organic Chemistry

The carbamate functional group, structurally characterized by a carbonyl group bonded to both an ether and an amine linkage (>N−C(=O)−O−), is a cornerstone of modern organic chemistry. wikipedia.org This arrangement, an "amide-ester" hybrid, imparts a unique combination of stability and reactivity to molecules containing it. nih.gov Carbamates are known for their chemical and proteolytic stability, which makes them valuable in various applications. acs.org

One of the key roles of the carbamate group is as a protecting group for amines in organic synthesis. nih.gov This allows chemists to selectively mask the reactivity of an amine group while other parts of a molecule undergo chemical transformations. The stability of carbamates under various conditions and their subsequent removal make them a versatile tool in the synthesis of complex molecules. fiveable.me

Furthermore, the carbamate moiety is a critical structural element in many approved therapeutic agents and is increasingly utilized in medicinal chemistry. acs.orgnih.gov Its ability to form hydrogen bonds and impose conformational restrictions on a molecule can be crucial for effective drug-target interactions. acs.orgnih.gov

Overview of the Structural Features of 1-Hexanol, 2,2-dimethyl-, carbamate

The structure of this compound is defined by a hexanol backbone. At the second carbon atom, two methyl groups are attached, creating a sterically hindered environment. The carbamate group is attached to the primary alcohol of the hexanol chain. ontosight.ai

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| Boiling Point | 269.2°C at 760 mmHg lookchem.com |

| Flash Point | 100.3°C lookchem.com |

| Density | 0.94 g/cm³ lookchem.com |

| Hydrogen Bond Donor Count | 1 chem960.com |

| Hydrogen Bond Acceptor Count | 2 chem960.com |

| Rotatable Bond Count | 6 chem960.com |

This table is interactive. Click on the headers to sort the data.

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1-hexanol (B1605905) with a suitable carbamating agent. ontosight.ai This could involve traditional methods like using phosgene (B1210022) or more modern, greener approaches that utilize reagents like urea (B33335) or carbon dioxide in the presence of a catalyst. ontosight.ai

Significance of Carbamate Derivatives in Advanced Chemical Synthesis and Materials Science

The versatility of the carbamate functional group extends into the realms of advanced chemical synthesis and materials science. Carbamate derivatives are integral to the production of polyurethanes, a major class of polymers with a vast array of applications, from foams to elastomers and coatings. wikipedia.org These polymers are formed by the reaction of diisocyanates with diols, creating the characteristic urethane (B1682113) linkages. wikipedia.org

In the field of medicinal chemistry, carbamate derivatives are not only used as components of drugs but also as prodrugs to enhance the bioavailability and stability of parent molecules. nih.govresearchgate.net By attaching a carbamate group, the pharmacokinetic properties of a drug can be modulated. nih.gov

Furthermore, research into "green" synthesis methods for carbamates is an active area. The use of carbon dioxide as a C1 source for carbamate synthesis is a particularly attractive, environmentally friendly alternative to traditional methods that often employ hazardous reagents. rsc.orgrsc.org These sustainable routes are crucial for the future of chemical manufacturing.

Structure

3D Structure

Properties

CAS No. |

3124-40-1 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2,2-dimethylhexyl carbamate |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3,(H2,10,11) |

InChI Key |

SQJXXQLYUABPRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)COC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexanol, 2,2 Dimethyl , Carbamate and Analogous Structures

Phosgene (B1210022) and Non-Phosgene Routes in Carbamate (B1207046) Formation

The production of carbamates has historically relied on the use of phosgene, a highly toxic and corrosive chemical. google.com However, significant efforts have been made to develop safer, non-phosgene alternatives, driven by environmental and safety concerns. google.comnih.gov

Reactions of 2,2-Dimethyl-1-hexanol (B1605905) with Carbamating Agents

The synthesis of 1-Hexanol, 2,2-dimethyl-, carbamate can be achieved by reacting 2,2-dimethyl-1-hexanol with a suitable carbamating agent. ontosight.ai Traditional methods often employ phosgene or its derivatives. nih.govontosight.ai The reaction of 2,2-dimethyl-1-hexanol with a carbamoyl (B1232498) chloride in the presence of a base is a typical synthetic route. ontosight.ai Another approach involves the use of phenyl chloroformate with 2,2-dimethyl-1-hexanol in the presence of pyridine, followed by treatment with liquid ammonia. lookchem.com

Non-Phosgene Approaches Utilizing Urea (B33335) or Carbon Dioxide

In the quest for greener and safer chemical processes, non-phosgene routes for carbamate synthesis have gained considerable attention. These methods often utilize less hazardous starting materials like urea and carbon dioxide. rsc.orgosti.govresearchgate.net

Urea-Based Synthesis: Urea can serve as a carbonyl source for the synthesis of N-substituted carbamates from amines and alcohols. rsc.org This approach offers a feasible alternative to phosgene-based methods. rsc.org The reaction of an alcohol with urea can yield a carbamate, often facilitated by a catalyst.

Carbon Dioxide-Based Synthesis: Carbon dioxide, being an abundant, non-toxic, and renewable C1 source, is an attractive alternative to phosgene for carbamate synthesis. nih.govosti.gov The direct synthesis of carbamates from amines, alcohols, and CO2 is a promising green chemical process. rsc.org This reaction typically involves the formation of a carbamic acid intermediate from the amine and CO2, which then reacts with the alcohol. nih.gov However, the subsequent dehydration to form the carbamate can be challenging and often requires specific catalysts and reaction conditions to achieve good yields. The reaction is often equilibrium-limited, and the removal of water can be necessary to drive the reaction forward. nih.gov

Catalytic Approaches in Carbamate Synthesis

Catalysis plays a crucial role in modern carbamate synthesis, enabling milder reaction conditions and improving the efficiency of both phosgene and non-phosgene routes.

Metal-Catalyzed Carbonylation Reactions

Metal catalysts are widely employed in carbonylation reactions for carbamate synthesis. researchgate.net These catalysts can facilitate the reaction of amines and alcohols with a carbonyl source, such as carbon monoxide or carbon dioxide. researchgate.netepa.gov For instance, the oxidative carbonylation of amines in the presence of an alcohol is a known method for producing carbamates. epa.gov Palladium-based catalysts, often in combination with a promoter like sodium iodide, have been studied for carbamate synthesis from carbon monoxide, oxygen, methanol (B129727), and aniline. epa.gov The reaction pathway often involves the direct oxidative carbonylation of the amine with the alcohol. epa.gov

Transition metal catalysts are also instrumental in the decarboxylative transformations of cyclic carbamates to synthesize various N-heterocyclic compounds. nih.gov

Investigation of Specific Catalytic Systems (e.g., CeO2)

Cerium dioxide (CeO2) has emerged as a promising heterogeneous catalyst for carbamate synthesis, particularly in reactions involving carbon dioxide. rsc.org CeO2 can catalyze the one-pot synthesis of organic carbamates from amines, CO2, and alcohols. rsc.org It has been shown to be effective for the synthesis of methyl benzylcarbamate from benzylamine, CO2, and methanol, achieving high yields even without dehydrating agents. rsc.org

The catalytic activity of CeO2 can be further enhanced by doping with other metals. For example, Mn-doping in CeO2 has been found to improve the catalytic synthesis of aliphatic carbamates from CO2, aliphatic amines, and methanol. rsc.org The Mn-doping helps to alleviate catalyst deactivation and improves its recyclability. rsc.org CeO2 is also an effective and reusable catalyst for the synthesis of cyclic ureas from ethylenediamine (B42938) carbamate. nih.govacs.orgelsevierpure.com

Application of Green Chemistry Principles in Carbamate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to develop more sustainable and environmentally friendly processes. rsc.org A key focus is the replacement of hazardous reagents like phosgene with benign alternatives such as carbon dioxide. osti.govrsc.org

The direct synthesis of carbamates from amines, alcohols, and CO2 is a prime example of a green synthetic route. rsc.org This method avoids the use of toxic phosgene and utilizes an abundant and non-toxic C1 source. Research in this area focuses on developing efficient catalytic systems that can operate under mild conditions and minimize waste generation. rsc.org The use of heterogeneous catalysts, such as CeO2, is particularly advantageous as they can be easily separated and reused, further contributing to the sustainability of the process. rsc.orgrsc.org Additionally, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can improve efficiency and reduce the environmental impact. rsc.org

Advanced Techniques for Purification and Isolation of Synthetic Intermediates

The synthesis of this compound, and analogous structures relies on multi-step pathways where the purity of the final product is contingent upon the effective purification and isolation of key synthetic intermediates. The reactive nature of these intermediates necessitates advanced and often specialized techniques to remove byproducts, unreacted starting materials, and catalysts, which could otherwise lead to undesirable side reactions and compromise the yield and quality of the carbamate. Key intermediates in carbamate synthesis often include isocyanates and activated alcohol derivatives such as mixed carbonates or carbamoyl imidazolides.

The isolation of transient intermediates can be exceptionally challenging as these compounds are, by their nature, unstable and designed to react further. nih.gov However, their purification is critical for achieving high-purity final products. Methodologies are often tailored to the specific physical and chemical properties of the intermediate, such as its volatility, thermal stability, and solubility.

Purification of Isocyanate Intermediates

Isocyanates are pivotal intermediates in several routes to carbamates, notably through the Curtius rearrangement of acyl azides or the thermal decomposition of precursor carbamates. nih.govnih.gov The purification of these electrophilic compounds is crucial as impurities can interfere with their subsequent reaction with alcohols.

One of the primary non-phosgene industrial routes to isocyanates is the thermal cleavage (thermolysis or dissociation) of other N-substituted carbamates. nih.govresearchgate.net This process is reversible, yielding the desired isocyanate and an alcohol. Advanced distillation techniques are employed to separate the isocyanate from the alcohol and any unreacted carbamate. A specialized distillation process involves introducing the precursor carbamate into a column between an enrichment section and a stripping section. The isocyanate is collected from the bottom stream while the more volatile alcohol is removed from the overhead stream. google.com To improve the purity of the separation, an inert, high-purity solvent with a boiling point intermediate between that of the isocyanate and the alcohol can be utilized. google.com This "intermediate boiler" is introduced in liquid form at the top of the column and as a superheated gas at the bottom, facilitating a cleaner separation. google.com

Catalysts used to facilitate the synthesis of precursor carbamates or their decomposition must be efficiently removed. For instance, heterogeneous catalysts, such as those based on metal oxides, can be separated by simple filtration, while the removal of homogeneous catalysts may require more complex workup procedures. nih.govresearchgate.net

| Intermediate Type | Precursor/Reaction | Purification/Isolation Technique | Key Parameters & Findings | Reference |

| Isocyanate | Thermal dissociation of a precursor carbamate | Reactive Distillation | Separation of isocyanate (bottom product) from alcohol (overhead product) in a distillation column. Use of an inert "intermediate boiler" solvent enhances purity. | google.com |

| Isocyanate | Dehydration of a carbamic acid intermediate | In-situ trapping | A carbamic acid intermediate, formed from an arylamine and CO2, is dehydrated to an isocyanate which is immediately trapped by an alcohol to form the desired carbamate without isolating the isocyanate. | organic-chemistry.org |

| Isocyanate | Thermal decomposition of N-substituted carbamates | Catalytic Thermolysis | Various catalysts, including single-component metal catalysts (e.g., zinc-based), are used to lower the decomposition temperature. The isocyanate product is typically separated by distillation. | nih.gov |

Purification of Activated Alcohol Intermediates

An alternative strategy for synthesizing carbamates involves the activation of the alcohol, in this case, 2,2-dimethyl-1-hexanol. This pathway avoids the direct handling of potentially hazardous isocyanates. The alcohol is reacted with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a chloroformate to form an activated intermediate, which is then reacted with an amine source (e.g., ammonia) to yield the carbamate. researchgate.net

In many modern synthetic protocols, these activated intermediates are not isolated but are generated and consumed in a one-pot reaction. researchgate.net The purity of the final product is therefore controlled by ensuring the initial activation reaction goes to completion and by the choice of reagents. For example, using CDI is advantageous because the primary byproduct is imidazole, which can be easily removed during the aqueous workup phase. When these intermediates are solids, they can sometimes be purified by precipitation and filtration. For instance, some one-pot methods for preparing ureas and carbamates report that the products precipitate from the reaction mixture and can be obtained in high purity simply by filtration, eliminating the need for chromatographic purification. organic-chemistry.org

For more hindered alcohols, such as tertiary alcohols, the formation of activated carbonates (e.g., using p-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate) is a viable route. nih.gov The resulting mixed carbonates are often stable enough for purification by standard methods like column chromatography or recrystallization before being reacted with the amine.

| Intermediate Type | Precursor/Reaction | Purification/Isolation Technique | Key Parameters & Findings | Reference |

| Imidazolide | 2,2-dimethyl-1-hexanol + 1,1'-Carbonyldiimidazole (CDI) | In-situ use / Aqueous Workup | The intermediate is typically not isolated. The byproduct, imidazole, is water-soluble and removed during workup. | researchgate.net |

| Mixed Carbonate | Tertiary Alcohol + p-Nitrophenyl Chloroformate | Recrystallization / Chromatography | The resulting activated carbonate is often a stable solid that can be purified by standard lab techniques before reaction with an amine. | nih.gov |

| Trichloroacetyl Carbamate | Allyl Alcohol + Trichloroacetyl Isocyanate | Concentration and Vacuum Drying | The intermediate is prepared and then concentrated by rotary evaporation and dried under vacuum before subsequent reaction steps. Quenching with methanol removes excess isocyanate. | orgsyn.org |

| Carbamate Anion | Amine + CO2 + Base (e.g., Cesium Carbonate) | In-situ use / Solid Support | In some methods, the carbamate anion is generated on a solid support from an amine and CO2, then reacted with an electrophile. The product is cleaved from the support. | nih.gov |

Advanced purification techniques such as column chromatography on silica (B1680970) gel are standard for removing impurities from moderately polar organic compounds like carbamate intermediates. orgsyn.org For thermally stable, non-volatile compounds, recrystallization is a powerful purification method. In contrast, for thermally sensitive or high boiling point oils, vacuum sublimation can be an effective technique for isolation and purification, particularly for obtaining high-purity crystalline solids from crude oils. cdnsciencepub.com The choice of method is dictated by the specific properties of the intermediate and the impurities present.

Chemical Reactivity and Mechanistic Investigations of 1 Hexanol, 2,2 Dimethyl , Carbamate

Influence of the 2,2-Dimethylhexanol Backbone on Reaction Kinetics and Selectivity

The structure of the alcohol component of a carbamate (B1207046) ester, in this case, the 2,2-dimethylhexanol backbone, plays a crucial role in determining the reactivity and selectivity of the molecule. The steric and electronic properties of this bulky alkyl group can significantly impact reaction rates and mechanistic pathways.

Steric and Electronic Effects of Alkyl Substitution

The presence of bulky substituents near the reaction center can exert significant steric hindrance, which can affect the rate and outcome of chemical reactions. acs.orgepfl.ch In the case of "1-Hexanol, 2,2-dimethyl-, carbamate," the two methyl groups on the second carbon atom of the hexanol chain create a sterically hindered environment around the carbamate linkage.

This steric bulk can influence the hydrolytic stability of the carbamate. While carbamates of alcohols are generally stable, increased steric hindrance can further slow down the rate of hydrolysis. acs.org This is because the bulky groups can impede the approach of the nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon of the carbamate.

Electronically, alkyl groups are generally considered to be electron-donating. This electronic effect can influence the electrophilicity of the carbonyl carbon in the carbamate group. acs.org However, in the context of the large 2,2-dimethylhexyl group, the steric effects are likely to be the dominant factor influencing reactivity. acs.org The Thorpe-Ingold effect, which describes how gem-dialkyl substitution can accelerate cyclization reactions by altering bond angles and reducing conformational freedom, might also play a role in certain intramolecular reactions, although it is more commonly associated with ring formation. researchgate.net

Comparative Studies on the Dehydration of Related Tertiary Alcohols

To understand the potential reactivity of the 2,2-dimethylhexanol backbone, it is useful to consider the dehydration of related tertiary alcohols. The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. byjus.com The rate of this reaction is highly dependent on the stability of the carbocation intermediate formed during the reaction. byjus.comstackexchange.com

Tertiary alcohols dehydrate more readily than secondary and primary alcohols because they form more stable tertiary carbocations. byjus.comvedantu.comlibretexts.org The dehydration of tertiary alcohols typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate in the rate-determining step. libretexts.orgacs.org

The reaction proceeds in three general steps:

Protonation of the alcohol's hydroxyl group by an acid catalyst to form a good leaving group (water). byjus.comvedantu.com

Loss of the leaving group to form a carbocation intermediate. byjus.comvedantu.com

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene. byjus.comvedantu.com

The temperature required for dehydration decreases with increasing substitution of the alcohol, with tertiary alcohols often dehydrating at or near room temperature. libretexts.org The stability of the carbocation formed from 2,2-dimethylhexanol would be a key factor in its dehydration reactivity.

Mechanistic Elucidation of Derivatization Reactions and Functional Group Transformations

The carbamate group can undergo a variety of derivatization reactions and functional group transformations, providing pathways to synthesize new molecules with altered properties. organic-chemistry.orgorganic-chemistry.org These reactions often target the nitrogen or the carbonyl carbon of the carbamate moiety.

One common transformation is the conversion of carbamates to other functional groups. For example, carbamates can be used as protecting groups for amines, and their removal (deprotection) under specific conditions is a crucial step in many synthetic sequences. youtube.com The choice of the R group on the oxygen of the carbamate determines the deprotection strategy. youtube.com

Carbamates can also be synthesized through various methods, including the reaction of isocyanates with alcohols, or through rearrangements like the Curtius rearrangement of acyl azides. organic-chemistry.orgwikipedia.org The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the carbamate. organic-chemistry.org

Derivatization of the carbamate itself can be achieved through reactions that modify the N-H bond (if present) or through reactions at the carbonyl group. For instance, in analytical chemistry, carbamates can be derivatized to make them more amenable to analysis by techniques like gas chromatography. nih.govresearchgate.net This often involves reacting the carbamate with a derivatizing agent to form a more volatile or detectable compound. nih.gov Supercritical fluid carbon dioxide has been explored as a medium for the simultaneous extraction and derivatization of carbamate pesticides. nih.govresearchgate.net

O-Carbamates as Directed Metalation Groups in Strategic Organic Synthesis

The O-carbamate functional group is a cornerstone in modern synthetic organic chemistry, primarily due to its exceptional ability to function as a directed metalation group (DMG). This capacity allows for highly regioselective functionalization of aromatic systems through a strategy known as Directed ortho-Metalation (DoM). nih.govnih.gov

The DoM process involves the deprotonation of the position ortho (adjacent) to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.org The carbamate group, particularly the N,N-diethylcarbamate (-OCONEt2), is one of the most powerful DMGs discovered. nih.govacs.org Its efficacy stems from its ability to coordinate strongly with the lithium atom of the base, positioning it for the selective removal of a nearby proton. wikipedia.org This forms a stabilized aryllithium intermediate, which can then react with a wide variety of electrophiles to introduce new functional groups with high precision. nih.govwikipedia.org

The general mechanism proceeds as follows:

Coordination of the organolithium reagent (RLi) to the Lewis basic carbonyl oxygen of the O-carbamate group. wikipedia.org

This coordination enhances the acidity of the ortho-protons, facilitating their removal by the alkyllithium base. researchgate.net

Formation of a thermodynamically stable ortho-lithiated intermediate. wikipedia.org

Quenching of this intermediate with an electrophile (E+) to yield the ortho-substituted product. acs.org

Competition experiments have established a clear hierarchy of directing group ability, with the O-carbamate group ranking among the most effective, surpassing many other common oxygen-based DMGs. nih.govuwindsor.ca

| Rank | Directed Metalation Group (DMG) | Structure | Relative Directing Power |

| 1 | O-Carbamate | -OC(O)NEt₂ | Strongest |

| 2 | Amide | -C(O)NR₂ | Strong |

| 3 | Oxazoline | -C₄H₄NO | Strong |

| 4 | Methoxymethoxy (OMOM) ether | -OCH₂OCH₃ | Moderate |

| 5 | Methoxy | -OCH₃ | Weak |

| This table presents a simplified hierarchy of common directed metalation groups based on competitive experimental studies. The O-carbamate group is consistently ranked as one of the most powerful DMGs. nih.govuwindsor.ca |

While the DoM strategy is most prominently applied to aryl O-carbamates for the synthesis of polysubstituted aromatic compounds, the underlying principle of carbamate-directed lithiation extends to aliphatic systems as well. nih.govresearchgate.net In the case of an aliphatic compound such as This compound , which lacks an aromatic ring, the carbamate group directs the deprotonation at the α-carbon (the carbon atom of the alkyl chain attached to the carbamate's oxygen atom).

This reaction, often facilitated by a strong base in the presence of a chiral ligand like (-)-sparteine (B7772259) for asymmetric transformations, creates a nucleophilic carbanion (a lithiated carbamate) that is configurationally stable. researchgate.net This chiral carbenoid can then react with electrophiles, such as boranes and boronic esters, to form new carbon-carbon bonds with high stereocontrol. This method is a powerful tool for the iterative homologation of boronic esters, enabling the construction of complex molecules with multiple adjacent stereocenters. researchgate.net

| Substrate | Base/Conditions | Electrophile | Product | Yield (%) | Reference |

| n-Hexyl-OCb | s-BuLi, (-)-sparteine | 9-BBN | (S)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-ol | 90 | researchgate.net |

| i-Propyl-OCb | s-BuLi, (-)-sparteine | 9-BBN | (S)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-ol | 81 | researchgate.net |

| Benzyl-OCb | s-BuLi, (-)-sparteine | 9-BBN | (S)-1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol | 85 | researchgate.net |

| This table shows representative examples of the lithiation of aliphatic carbamates and subsequent reaction with an electrophile (9-Borabicyclo[3.3.1]nonane, or 9-BBN), followed by oxidation to yield the homologated alcohol product. The carbamate group (OCb) is crucial for directing the lithiation. researchgate.net |

Therefore, while This compound itself would not undergo classical Directed ortho-Metalation, its carbamate moiety makes it a substrate for directed α-lithiation, a mechanistically related process that leverages the coordinating power of the functional group to achieve highly selective C-H bond activation and functionalization. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 1 Hexanol, 2,2 Dimethyl , Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. While specific experimental NMR data for 1-Hexanol, 2,2-dimethyl-, carbamate (B1207046) is not readily found in the reviewed literature, the expected chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be anticipated to show distinct signals corresponding to the different proton environments in the molecule. The protons of the terminal methyl group of the hexyl chain would likely appear as a triplet at the most upfield region. The methylene (B1212753) groups of the alkyl chain would present as complex multiplets. The two methyl groups at the C2 position would be represented by a sharp singlet, and the methylene protons adjacent to the carbamate oxygen would be shifted downfield. The protons of the primary amine group of the carbamate would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. Each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon of the carbamate group would be the most downfield signal. The carbon atoms of the alkyl chain would appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen atom being the most downfield among them.

Reaction monitoring using NMR would be crucial during the synthesis of 1-Hexanol, 2,2-dimethyl-, carbamate, for instance, from the reaction of 2,2-dimethyl-1-hexanol (B1605905) with a carbamoylating agent. The disappearance of the alcohol's hydroxyl proton signal and the appearance of the carbamate's amine protons and the downfield shift of the adjacent methylene protons would indicate the progression of the reaction.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | ~0.9 | Triplet |

| (CH₂)₃ | ~1.3 | Multiplet |

| C(CH₃)₂ | ~0.9 | Singlet |

| OCH₂ | ~3.8 | Singlet |

Note: These are predicted values and may differ from experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary carbamate group would be visible in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear around 2960-2850 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group would be prominent around 1700 cm⁻¹. The C-O stretching vibration would be observed in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H and C-C bond vibrations of the alkyl backbone would be expected to produce strong signals. The symmetric stretching of the C-O-C linkage and the deformations of the carbamate group would also be observable. Conformational analysis could potentially be carried out by studying the changes in the Raman spectra under different conditions, such as temperature variations.

While experimental spectra for the title compound are not widely available, the NIST WebBook provides an infrared spectrum for the precursor, 1-Hexanol, 2,2-dimethyl-. nist.gov This spectrum shows a broad O-H stretch around 3300 cm⁻¹ and C-H stretches below 3000 cm⁻¹, which would be replaced by the N-H and C=O stretches of the carbamate in the final product.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3200 |

| C-H Stretch (Alkyl) | 2960-2850 |

| C=O Stretch (Carbonyl) | ~1700 |

Note: These are expected ranges and the exact positions can vary.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass and elemental composition of a compound. For this compound (C₉H₁₉NO₂), the expected exact mass is approximately 173.1416 g/mol . chem960.com HRMS would be able to confirm this mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for carbamates include the loss of the carbamoyl (B1232498) group and cleavage of the alkyl chain. The mass spectrum of the precursor alcohol, 1-Hexanol, 2,2-dimethyl-, is available in the NIST database and shows characteristic fragments for an alcohol, which would differ significantly from the carbamate derivative. nist.gov

Predicted Fragmentation Data for this compound

| m/z | Possible Fragment |

|---|---|

| 173 | [M]⁺ |

| 158 | [M - NH]⁺ |

| 116 | [M - C₄H₉]⁺ |

Note: This is a simplified prediction of possible fragmentation.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of a compound and analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point of 269.2°C, this compound should be amenable to GC-MS analysis. chem960.com This technique would allow for the separation of the compound from any unreacted starting materials, byproducts, or impurities. The mass spectrometer would then provide identification of the separated components based on their mass spectra. This is particularly useful for confirming the purity of a synthesized batch.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, especially for compounds that may be thermally labile or less volatile. Various LC methods, such as reversed-phase chromatography, could be developed to separate this compound from related substances. LC-MS is also highly sensitive and can be used for quantitative analysis in various matrices. The development of LC-MS/MS methods could provide even greater specificity and sensitivity for detecting and quantifying this compound. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, there is no evidence in the public scientific literature or crystallographic databases to suggest that the crystal structure of this compound has been determined. If the compound can be crystallized, X-ray diffraction analysis would provide invaluable and unambiguous structural data, confirming the connectivity and stereochemistry of the molecule.

Theoretical and Computational Chemistry Studies on 1 Hexanol, 2,2 Dimethyl , Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can elucidate the nature of chemical bonds, the distribution of charge, and the molecule's inherent stability and reactivity.

A key feature of the carbamate (B1207046) group is the delocalization of the nitrogen lone pair electrons into the carbonyl (C=O) group, a phenomenon known as amide resonance. This resonance imparts partial double-bond character to the central carbon-nitrogen (C-N) bond. A direct consequence of this is a significant energy barrier to rotation around this bond, leading to the existence of distinct syn and anti conformers.

Computational studies, typically employing Density Functional Theory (DFT), are used to quantify this rotational barrier. While specific data for 1-Hexanol, 2,2-dimethyl-, carbamate is not available, extensive research on analogous carbamates provides a strong theoretical framework. For typical N-alkylcarbamates, the rotational barrier is approximately 16 kcal/mol. nd.edunih.gov This value is generally 1-4 kcal/mol lower than in structurally similar amides. nd.edu The barrier height is sensitive to the electronic nature of the substituents on both the nitrogen and the oxygen atoms. For instance, substituting the alkyl group on the nitrogen with a more electron-withdrawing group, like a phenyl ring, can lower the barrier to around 12.5 kcal/mol by reducing the electron-donating ability of the nitrogen and thus the double-bond character of the C-N bond. nih.gov

Theoretical calculations have shown that the solvent environment has a surprisingly small effect on the rotational barrier of many carbamates, in contrast to amides. colostate.edunih.gov This has been attributed to the smaller molecular dipole moment of carbamates compared to amides and the fact that the difference in dipole moments between the ground state and the rotational transition state is similar for both classes of compounds. colostate.edu

Table 1: Typical Calculated Rotational Barriers for Carbamate C-N Bonds

| Carbamate Type | Substituent on Nitrogen | Typical Rotational Barrier (kcal/mol) |

|---|---|---|

| N-Alkylcarbamate | Alkyl group | ~16 nd.edunih.gov |

| N-Phenylcarbamate | Phenyl group | ~12.5 nih.gov |

This interactive table provides representative values from computational studies on various carbamates to illustrate electronic effects on the C-N bond rotational barrier.

Beyond the C-N bond rotation, this compound possesses additional conformational flexibility due to rotations around its other single bonds. Computational methods can map the potential energy surface (PES) of the molecule to identify stable conformers (local minima on the PES) and the energy barriers separating them.

A thorough conformational search, often using methods like Hamiltonian-replica exchange molecular dynamics (H-REMD), can identify numerous possible structures. Subsequent geometry optimization and frequency calculations (typically at a DFT level) are used to determine their relative energies, usually expressed as Gibbs free energies. chemrxiv.org

For a related carbamate monomer, theoretical investigations have revealed a complex energy landscape with several conformers existing within a small energy range (e.g., six conformations within 1 kcal/mol). chemrxiv.org The relative stability of these conformers is dictated by a subtle interplay of steric hindrance and weak intramolecular interactions, such as hydrogen bonds between the N-H group and the ester oxygen. The analysis of dihedral angles, often visualized in a Ramachandran-like plot, is crucial for distinguishing these conformers and understanding the structural preferences of the molecule. chemrxiv.org For instance, analysis of the dihedral angle around the amide bond can quantify the degree of cis or trans character, with studies showing that a significant population of low-energy cis conformers can exist, stabilized by intramolecular interactions. chemrxiv.org

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are the tool of choice for investigating the behavior of a molecule within a larger system, such as in a solution or a condensed phase. MD simulations model the movements of atoms over time based on a classical force field, providing a dynamic picture of intermolecular interactions.

For this compound, the primary intermolecular interactions are hydrogen bonds, formed between the N-H donor of one molecule and the carbonyl oxygen acceptor of another. These interactions can lead to the formation of dimers, trimers, and larger supramolecular structures. nih.gov MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds.

Studies on structurally related alcohols, like 2-ethyl-1-hexanol, have used MD simulations to explore how these hydrogen-bonded networks are affected by changes in pressure or by dilution in a non-polar solvent. nih.govaps.org These simulations show that as the concentration of the alcohol decreases, the extensive hydrogen-bonded structures are disrupted, which has a measurable effect on the dynamic properties of the liquid. nih.govaps.org A similar approach for this compound in various solvents would elucidate how solvent molecules compete for hydrogen bonding sites and influence the aggregation state of the carbamate.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine the feasibility of a proposed reaction pathway and predict its rate.

Prediction of Chemical Properties and Reactivity through In Silico Methods

In silico methods encompass a broad range of computational techniques used to predict the properties and biological activity of chemical compounds based on their structure. These methods are particularly valuable for filling data gaps when experimental data is unavailable. upf.edu

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology and chemistry. upf.edu These are statistical models that correlate structural or physico-chemical properties of a set of molecules with a specific endpoint, such as toxicity or environmental fate. For this compound, QSAR models could be used to predict properties like its octanol-water partition coefficient (logP), boiling point, and potential for skin sensitization.

Furthermore, quantum chemical calculations can directly compute various properties that govern reactivity. researchgate.net For example, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface of this compound would reveal the regions of negative potential (around the carbonyl oxygen), which are susceptible to electrophilic attack, and regions of positive potential (around the N-H proton), which are sites for nucleophilic attack. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the molecule's ionization potential and electron affinity, respectively, providing further insight into its reactivity in redox reactions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2-dimethyl-1-hexanol (B1605905) |

| 2-ethyl-1-hexanol |

| N,N-dimethylacetamide |

| N,N-dimethylformamide |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |

| (R)-(-)-2-phenylglycinol |

| Methyl chloroformate |

| Benzamide |

| N,N-dimethylbenzamide |

| 1-naphthamide |

| N,N-dimethyl-1-naphthamide |

| Isocyanic acid |

| Bromobutane |

| Dimethyl ether |

Applications of 1 Hexanol, 2,2 Dimethyl , Carbamate in Synthetic and Materials Chemistry

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

1-Hexanol, 2,2-dimethyl-, carbamate (B1207046) serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.aiontosight.ai The carbamate group's reactivity allows for various chemical transformations, making it a useful building block in multi-step synthetic pathways. ontosight.aiontosight.ai Its synthesis typically involves the reaction of 2,2-dimethyl-1-hexanol (B1605905) with a carbamating agent. ontosight.ai The choice of the synthetic route, which can include phosgene-based or non-phosgene methods like the use of urea (B33335), can influence the final product's purity and yield. ontosight.ai

The structural characteristics of 1-Hexanol, 2,2-dimethyl-, carbamate, such as its moderate molecular weight and solubility in organic solvents, make it amenable to a range of reaction conditions. ontosight.ai The presence of both a reactive carbamate group and a sterically hindered neo-hexyl group provides a unique combination of properties that can be exploited in the design of novel organic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| Boiling Point | 269.2°C at 760 mmHg |

| Flash Point | 100.3°C |

| Density | 0.94 g/cm³ |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Source: lookchem.com |

Strategic Utility as a Protecting Group for Amine Functionalities in Complex Molecule Synthesis

In the intricate world of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. Amines, with their inherent nucleophilicity and basicity, often require protection to prevent unwanted side reactions. chem-station.com Carbamates are a widely employed class of protecting groups for amines due to their ability to be installed and removed under relatively mild conditions. masterorganicchemistry.comnih.gov

The carbamate group in this compound can be conceptually viewed as a protecting group for ammonia. More importantly, the principles governing the use of carbamates as protecting groups for amines are directly applicable to understanding the potential utility of this compound's structural motifs in more complex systems. Carbamate protecting groups, such as the well-known Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups, are essential tools in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.com They effectively decrease the nucleophilicity of the amine nitrogen, rendering it inert to a wide variety of reaction conditions. masterorganicchemistry.com The choice of a specific carbamate protecting group is often dictated by its deprotection conditions, allowing for orthogonal strategies where one protecting group can be selectively removed in the presence of others. chem-station.com

Building Block in Polymer Chemistry, Including Polyurethane Synthesis

Polyurethanes are a versatile class of polymers with a wide range of applications. kit-technology.de Their synthesis traditionally involves the polyaddition reaction of diisocyanates with polyols. kit-technology.de However, due to the toxicity of phosgene (B1210022) used in isocyanate production, there is a growing interest in developing non-isocyanate routes to polyurethanes. kit-technology.de

Organic carbamates, such as this compound, are valuable precursors in these alternative synthetic pathways. rsc.orgresearchgate.net They can serve as monomers in the synthesis of polyurethanes and other polymers. One approach involves the polycondensation of carbamate monomers with diols. kit-technology.de This method avoids the use of isocyanates and offers a more sustainable route to polyurethane production. The properties of the resulting polymer can be tailored by the choice of the carbamate and diol monomers.

Contributions to Non-Phosgene Chemical Manufacturing Processes

The drive towards greener and safer chemical processes has led to significant research into non-phosgene routes for the synthesis of important chemical intermediates. Phosgene, a highly toxic and corrosive gas, has been traditionally used in the production of isocyanates and chloroformates, which are key precursors for polyurethanes and other carbamate-containing compounds.

The synthesis of carbamates from non-phosgene sources, such as carbon dioxide (CO2) and urea, represents a significant advancement in sustainable chemistry. rsc.org The direct synthesis of carbamates from CO2, amines, and alcohols is an attractive route as it utilizes an abundant and non-toxic C1 source. this compound can be synthesized via such non-phosgene methods, for instance, by reacting 2,2-dimethyl-1-hexanol with urea. ontosight.ai This approach not only avoids the hazards associated with phosgene but also contributes to the utilization of CO2 as a chemical feedstock.

Exploration in Surface Chemistry and Surfactant Science

The structural characteristics of this compound, specifically the presence of a hydrophilic carbamate group and a hydrophobic alkyl chain (the 2,2-dimethylhexyl group), suggest its potential for exploration in surface chemistry and surfactant science. Surfactants are amphiphilic molecules that can adsorb at interfaces, such as air-water or oil-water, and alter the surface or interfacial tension.

While direct research on this compound as a surfactant is not extensively documented in the provided search results, its molecular structure is analogous to that of some surfactants. The balance between the hydrophilic and lipophilic portions of the molecule (hydrophilic-lipophilic balance or HLB) is a critical factor in determining its surfactant properties and potential applications, such as in emulsification, foaming, or as a wetting agent. Further investigation into the surface-active properties of this compound could reveal novel applications in various industrial formulations.

Environmental Transformation and Chemical Degradation Pathways of Carbamates

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation processes, which are non-biological, play a significant role in the transformation of carbamates in the environment. These mechanisms primarily include hydrolysis and photolysis. frontiersin.orgnih.gov

Hydrolysis: The ester linkage in carbamates is susceptible to hydrolysis, a chemical reaction with water, which breaks the bond. The rate of hydrolysis is highly dependent on the pH of the surrounding water. Carbamates are generally unstable under alkaline (high pH) conditions, leading to their breakdown. acs.org For instance, the hydrolysis of N-methylcarbamates often proceeds through an isocyanate intermediate, while N,N-dimethylcarbamates form a hydroxyl ion-containing product. upm.edu.myresearchgate.net This process is a key factor in limiting the persistence of many carbamate (B1207046) insecticides in aquatic systems. acs.org

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct absorption of light by the carbamate molecule or indirectly through reactions with other light-activated molecules in the environment. frontiersin.orgnih.gov The effectiveness of photolysis in degrading carbamates depends on the specific chemical structure of the compound and the intensity of solar radiation.

Table 1: Key Abiotic Degradation Pathways for Carbamates

| Degradation Mechanism | Description | Influencing Factors |

|---|---|---|

| Hydrolysis | Cleavage of the carbamate ester linkage by reaction with water. | pH (rate increases with alkalinity), temperature. acs.orgscielo.br |

| Photolysis | Degradation by direct or indirect action of sunlight (UV radiation). | Light intensity, presence of photosensitizers. frontiersin.orgnih.gov |

| Volatilization | Transition from a solid or liquid state to a gaseous state, moving the compound into the atmosphere. | Vapor pressure of the compound, temperature, air movement. frontiersin.orgresearchgate.net |

| Adsorption | Binding of the compound to soil particles or sediments. | Soil organic matter content, clay content, chemical properties of the carbamate. frontiersin.orgresearchgate.net |

Biotic Degradation Pathways Mediated by Microorganisms, Focusing on Chemical Transformations

Microbial degradation is a primary route for the removal of carbamates from soil and water environments. frontiersin.orgnih.gov A wide variety of bacteria and fungi have been identified that can transform or completely mineralize these compounds. frontiersin.orgbohrium.com

The initial and most crucial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage, a reaction catalyzed by enzymes called carbamate hydrolases or carboxylesterases. bohrium.com This enzymatic hydrolysis breaks the ester or amide bond, typically yielding an alcohol, an amine, and carbon dioxide. upm.edu.myresearchgate.net For example, the degradation of carbaryl (B1668338) results in the formation of 1-naphthol (B170400) and methylamine (B109427). frontiersin.org

Following initial hydrolysis, the resulting breakdown products are further metabolized by microorganisms. Aromatic intermediates, such as the phenols produced from aryl carbamates like carbofuran (B1668357) and carbaryl, are often funneled into catechol pathways and subsequently broken down. frontiersin.orgnih.gov The methylamine released can be utilized by some microorganisms as a source of both carbon and nitrogen. frontiersin.orgnih.gov For oxime carbamates like aldicarb (B1662136) and methomyl, hydrolysis yields the corresponding oximes, which are then further metabolized through less well-understood pathways. frontiersin.orgnih.gov

Several microbial genera are known for their ability to degrade carbamates, including Pseudomonas, Arthrobacter, Sphingomonas, Acremonium, and Aspergillus. frontiersin.orgnih.govupm.edu.my The efficiency of this biodegradation can be influenced by various environmental factors such as temperature, pH, moisture, and the presence of other nutrients or contaminants. nih.govupm.edu.my

Table 2: Examples of Microbial Degradation of Carbamates

| Carbamate | Degrading Microorganism(s) | Primary Degradation Products |

|---|---|---|

| Carbofuran | Sphingomonas sp., Arthrobacter sp., Novosphingobium sp. frontiersin.orgnih.govupm.edu.my | Carbofuran phenol, 3-hydroxycarbofuran (B132532) frontiersin.orgupm.edu.my |

| Carbaryl | Pseudomonas sp., Rhizobium sp., Acremonium sp. frontiersin.orgnih.gov | 1-Naphthol, methylamine frontiersin.org |

| Aldicarb | Enterobacter cloacae researchgate.net | Aldicarb oxime frontiersin.orgresearchgate.net |

| Methomyl | Aschochyta sp. frontiersin.org | Methomyl oxime frontiersin.org |

Assessment of Environmental Persistence and Transport Mechanisms of Carbamate Structures

The environmental persistence of carbamates, or how long they remain in the environment, is generally shorter than that of older classes of pesticides like organochlorines. scielo.br However, their persistence can vary significantly, from a few days to several weeks, depending on the specific compound and environmental conditions. scielo.brucanr.edu Factors influencing persistence include the compound's susceptibility to hydrolysis and photolysis, as well as the rate of microbial degradation. scielo.brucanr.edu

The transport of carbamates in the environment is governed by several processes:

Leaching: The downward movement of the compound through the soil profile with water. This is a significant concern for groundwater contamination. scielo.brresearchgate.net

Runoff: The movement of the compound across the land surface with rainwater, which can lead to the contamination of surface water bodies like rivers and lakes. scielo.brresearchgate.net

Adsorption: The binding of carbamates to soil particles, particularly organic matter and clay. Stronger adsorption reduces the potential for leaching and runoff but can also decrease bioavailability for microbial degradation. frontiersin.orgresearchgate.net

Volatilization: The evaporation of the compound from soil or water surfaces into the atmosphere. frontiersin.orgresearchgate.net

The presence of co-contaminants, such as heavy metals, can also impact the persistence and transport of carbamates by altering their adsorption, bioavailability, and the activity of degrading microorganisms. frontiersin.orgnih.gov

Development of Chemical Remediation Strategies for Environmental Carbamate Contaminants

Remediation of carbamate-contaminated environments aims to reduce or eliminate these pollutants. Several strategies are being explored and implemented.

Bioremediation is a promising and environmentally friendly approach that utilizes the metabolic capabilities of microorganisms to degrade contaminants. nih.gov Bioaugmentation, a specific bioremediation strategy, involves introducing specific microbial strains or consortia with high degradation capabilities to a contaminated site to enhance the breakdown of the target pollutants. nih.gov Optimizing environmental conditions such as pH, temperature, and moisture can further improve the efficiency of bioremediation. nih.gov

Enzyme-mediated remediation is another approach that involves the use of isolated enzymes, such as carbamate hydrolases, to break down carbamate contaminants. bohrium.com This method can offer higher specificity and efficiency under controlled conditions.

Chemical methods for remediation are also being investigated. For instance, advanced oxidation processes that generate highly reactive hydroxyl radicals can effectively degrade persistent organic pollutants, including some pesticides. In specific industrial contexts, catalytic processes are being developed to reduce carbamate contamination in products like alcoholic beverages. google.com

The development of effective remediation strategies often involves a combination of approaches tailored to the specific contaminant and the environmental matrix (soil, water, or sediment).

Derivatization and Analog Studies of 1 Hexanol, 2,2 Dimethyl , Carbamate

Design and Synthesis of Novel Carbamate (B1207046) Derivatives from 2,2-Dimethyl-1-hexanol (B1605905)

The synthesis of carbamates from alcohols is a cornerstone of organic chemistry, with numerous established methodologies. However, the sterically hindered nature of 2,2-dimethyl-1-hexanol presents a unique challenge, often requiring tailored synthetic approaches to achieve efficient carbamoylation.

One of the most common methods for the synthesis of carbamates is the reaction of an alcohol with an isocyanate. In the context of 2,2-dimethyl-1-hexanol, this would involve its reaction with various isocyanates to yield N-substituted carbamate derivatives. The general reaction scheme is as follows:

R-N=C=O + HO-CH₂-C(CH₃)₂-CH₂-CH₂-CH₂-CH₃ → R-NH-CO-O-CH₂-C(CH₃)₂-CH₂-CH₂-CH₂-CH₃

The reactivity of this reaction is highly dependent on the nature of the "R" group on the isocyanate. For instance, alkyl isocyanates are generally less reactive than aryl isocyanates due to the lower electrophilicity of the isocyanate carbon.

Another versatile method for synthesizing carbamates, particularly from sterically hindered alcohols, involves the use of activating agents. For example, the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), generates a reactive intermediate that can then be treated with an amine to form the desired carbamate.

A particularly effective method for sterically hindered alcohols is the use of N,N'-disuccinimidyl carbonate (DSC). This reagent reacts with the alcohol to form a stable succinimidyl carbonate intermediate, which can then be smoothly converted to the carbamate upon reaction with a primary or secondary amine. nih.gov

| Reagent | Intermediate | Product |

| Isocyanate (R-NCO) | - | N-Substituted Carbamate |

| Phosgene (COCl₂) | Chloroformate | Carbamate (with amine) |

| N,N'-Carbonyldiimidazole (CDI) | Imidazolyl-formate | Carbamate (with amine) |

| N,N'-Disuccinimidyl carbonate (DSC) | Succinimidyl carbonate | Carbamate (with amine) |

Elucidation of Structure-Reactivity and Structure-Property Relationships within Carbamate Analogues

The relationship between the structure of a carbamate and its chemical reactivity and physical properties is a critical area of study, with implications for material science and medicinal chemistry. For analogues of 1-Hexanol, 2,2-dimethyl-, carbamate, these relationships are heavily influenced by the substituents on both the alcohol and the carbamate nitrogen.

A key factor governing the reactivity of the carbamate group is its electrophilicity. Studies on related carbamate systems, such as cyclohexylcarbamic acid aryl esters, have shown a direct correlation between the electronic properties of the substituents and the rate of hydrolysis. scispace.com Electron-withdrawing groups on the aryl ring increase the electrophilicity of the carbamoyl (B1232498) carbon, leading to faster hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis. This principle can be extrapolated to N-aryl derivatives of this compound.

The steric hindrance provided by the 2,2-dimethylpropyl group in this compound is expected to play a significant role in its stability. This bulky group can shield the carbamate linkage from nucleophilic attack, thereby increasing its hydrolytic stability compared to less hindered analogues.

| Substituent on N-Aryl Group | Electronic Effect | Predicted Effect on Hydrolysis Rate |

| -NO₂ (para) | Electron-withdrawing | Increase |

| -Cl (para) | Electron-withdrawing (inductive) | Increase |

| -H | Neutral | Baseline |

| -CH₃ (para) | Electron-donating (hyperconjugation) | Decrease |

| -OCH₃ (para) | Electron-donating (resonance) | Decrease |

Modifications of the Alkyl Backbone and Their Chemical Implications

Modifications to the alkyl backbone of this compound can have profound effects on its chemical and physical properties. The position and nature of the alkyl substituents influence factors such as lipophilicity, steric hindrance, and conformational flexibility.

The 2,2-dimethyl substitution is a key feature, creating a neopentyl-like environment. Moving these methyl groups to other positions on the hexyl chain would significantly alter the steric environment around the carbamate ester. For instance, a 3,3-dimethyl or 4,4-dimethyl substitution would provide less direct steric protection to the carbamate linkage, potentially leading to increased susceptibility to hydrolysis.

Introducing branching at other points in the alkyl chain or altering the chain length would primarily impact the compound's lipophilicity. An increase in the number of carbon atoms would generally lead to higher lipophilicity, affecting solubility in various solvents and potentially influencing its interactions in biological systems.

| Alkyl Backbone Modification | Key Chemical Implication |

| Relocation of dimethyl groups (e.g., to C3 or C4) | Reduced steric shielding of the carbamate |

| Increased chain length (e.g., heptyl, octyl) | Increased lipophilicity |

| Introduction of unsaturation (e.g., a double bond) | Potential for new reaction pathways (e.g., addition reactions) |

| Incorporation of a cyclic moiety (e.g., cyclohexyl) | Altered conformational rigidity and lipophilicity |

Systematic Variations of the Carbamate Functional Group

The carbamate functional group itself can be systematically modified to create a range of derivatives with distinct chemical properties. These variations include N-alkylation/arylation, and the replacement of one or both oxygen atoms with sulfur.

N-Substituted Derivatives: As discussed in section 8.1, a wide array of N-substituted derivatives can be synthesized. The electronic and steric nature of the N-substituent significantly impacts the properties of the resulting carbamate. For example, N-aryl substituents can participate in resonance with the carbamate group, influencing its electronic structure and reactivity.

Thiocarbamates and Dithiocarbamates: Replacing the carbonyl oxygen with a sulfur atom yields a thiocarbamate, while replacing both oxygens with sulfur results in a dithiocarbamate (B8719985). These sulfur-containing analogues exhibit markedly different chemical properties compared to their oxygen counterparts.

Thiocarbamates can be synthesized from the corresponding alcohol by reaction with a thiocarbamoyl chloride or through a multi-step process involving the formation of a xanthate followed by reaction with an amine.

Dithiocarbamates are typically synthesized from a secondary amine and carbon disulfide. nih.gov To create a dithiocarbamate derivative of 2,2-dimethyl-1-hexanol, a synthetic route could involve the reaction of 2,2-dimethyl-1-hexanol with a dithiocarbamate salt.

| Functional Group Variation | General Formula | Key Chemical Difference from Carbamate |

| N-Alkyl Carbamate | R-NH-CO-O-R' | Altered hydrogen bonding capability |

| N-Aryl Carbamate | Ar-NH-CO-O-R' | Electronic effects from the aryl ring |

| Thiocarbamate | R-NH-CS-O-R' | Increased nucleophilicity of sulfur |

| Dithiocarbamate | R₂N-CS-S-R' | Different coordination chemistry with metals |

Future Research Perspectives and Emerging Avenues for 1 Hexanol, 2,2 Dimethyl , Carbamate

Development of Innovative Green Synthetic Methodologies for Carbamate (B1207046) Production

The traditional synthesis of carbamates often relies on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Consequently, a primary focus of future research is the development of environmentally benign, "green" synthetic routes. A particularly promising strategy involves the utilization of carbon dioxide (CO2) as a cheap, abundant, and non-toxic C1 source. Research has demonstrated that various carbamates can be prepared in a halogen-free manner from amines, alcohols, and CO2 under relatively mild conditions. rsc.org Basic catalysts have proven effective in converting both linear and branched aliphatic amines into their corresponding carbamates. rsc.org For a branched structure like 1-Hexanol, 2,2-dimethyl-, carbamate, this approach would involve the reaction of 2,2-dimethyl-1-hexanol (B1605905) and an appropriate amine with CO2, circumventing the need for phosgene.

Another green approach is the use of novel, recoverable catalysts under alternative energy sources like microwave irradiation. For instance, a nano-scale copper catalyst supported on salicylaldehyde-modified chitosan (B1678972) (Cu@Sal-CS) has been successfully used for the oxidative coupling of 1,3-dicarbonyl derivatives with amides to produce carbamates. researchgate.net This method offers operational simplicity and high product yields in short reaction times. researchgate.net Additionally, green oxidation processes for Hofmann rearrangement, using reagents like oxone and potassium chloride, present a single-step pathway to carbamates from aromatic and O-alkyl amides. mdpi.com

| Green Synthesis Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |

| Direct CO2 Utilization | Amines, Alcohols, CO2, Basic Catalysts | 2.5 MPa CO2 pressure, excess alcohol | Halogen-free, uses abundant C1 source, avoids toxic phosgene | rsc.org |

| Catalytic Oxidative Coupling | 1,3-dicarbonyls, Amides, Cu@Sal-CS catalyst | Microwave irradiation | Efficient, recoverable catalyst, high yields, short reaction times | researchgate.net |

| Green Hofmann Rearrangement | Aromatic amides, Oxone, KCl, NaOH, Alcohols | One-pot, two-step process | Avoids toxic isocyanate intermediates, single-step from amides | mdpi.com |

These methodologies represent fertile ground for the future synthesis of this compound, aiming for processes with lower environmental impact and improved safety profiles.

Exploration of Novel Catalytic Systems for Efficient Carbamate Transformations

Beyond synthesis, the transformation of carbamates is a critical area of research, particularly for chemical recycling and the production of valuable intermediates like isocyanates. The thermal cleavage of carbamates is often slow, necessitating the development of efficient catalytic systems. mdpi.com Studies on model compounds like Methyl N-phenyl carbamate (MPC) have evaluated various catalysts, including zinc oxide (ZnO), bismuth(III) oxide (Bi2O3), and aluminum oxide (Al2O3), for decomposition at temperatures between 160–200 °C. mdpi.comutwente.nl These catalytic reactions, however, can be complex, with pathways leading to isocyanates, anilines, and ureas, often influenced by factors such as water adsorbed on the catalyst surface. mdpi.comutwente.nl Future work on this compound would involve screening similar catalysts to understand how its branched alkyl structure influences the product distribution and reaction kinetics of its decomposition.

Superbase catalysis represents another frontier, enabling nitrogen-selective carboxylation of N-heteroaryls with CO2 to form carbamate salts, which can then be alkylated. acs.org This highlights the potential for highly selective transformations under mild conditions. acs.org Furthermore, the field of metal-catalyzed nitrene C–H insertion offers powerful tools for creating C–N bonds. wikipedia.org Catalysts based on rhodium, cobalt, iron, and copper can facilitate the insertion of a nitrene, derived from a precursor, into a C–H bond. wikipedia.org One could envision intramolecular C-H amination of a derivative of this compound to generate novel heterocyclic structures, guided by the regioselective delivery of a nitrene. wikipedia.org

| Catalytic System | Transformation | Catalyst Examples | Key Findings/Potential | Reference |

| Heterogeneous Catalysis | Carbamate Cleavage/Decomposition | ZnO, Bi2O3, Al2O3, Montmorillonite K-10 | Can lower decomposition temperature; product selectivity is a key challenge. | mdpi.comutwente.nl |

| Superbase Catalysis | N-Carboxylation with CO2 | Organic Superbases | Enables formation of carbamate salts from CO2 under mild conditions. | acs.org |

| Transition Metal Catalysis | Nitrene C–H Insertion | Rhodium, Cobalt, Iron, Copper complexes | Allows for direct formation of C–N bonds and synthesis of complex nitrogen-containing molecules. | wikipedia.org |

Integration of this compound in Advanced Materials Science Beyond Traditional Polymeric Applications

While carbamate linkages are the cornerstone of polyurethane chemistry, future research aims to integrate specific carbamates into more advanced materials. wikipedia.org The unique sterically hindered structure of this compound could impart novel properties to materials. For instance, its incorporation into functionalized surfaces could modify surface energy, adhesion, and biocompatibility.

An emerging application is in the design of smart or functional materials. Research has shown that carbamate formation can occur from the reaction of amine-functionalized materials with atmospheric CO2. mdpi.com For example, a signal at 165 ppm in the 13C CP-MAS NMR spectrum of an amino-propyl functionalized silica (B1680970) gel was attributed to the formation of a carbamate. mdpi.com This reversible reaction with CO2 could be exploited in materials designed for carbon capture or as chemical sensors. The branched structure of this compound could influence the packing and mobility of functional groups on a surface, potentially enhancing the efficiency or selectivity of such interactions. mdpi.com Another avenue is the development of sprayable, biodegradable materials, such as polyester-urethane-urea mulches for agriculture, where the carbamate and urea (B33335) groups can eventually be hydrolyzed, potentially releasing nutrients into the soil. mdpi.com The specific degradation profile of a material containing the 2,2-dimethyl-1-hexyl group would be a key area of investigation.

Application in Flow Chemistry and Automated Synthesis for Enhanced Process Efficiency

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced scalability, and the ability to telescope reaction steps. nih.govbeilstein-journals.org This technology is particularly well-suited for carbamate synthesis. Continuous-flow processes have been developed for producing carbamates from CO2 and amines, significantly reducing the long reaction times often required in batch syntheses. nih.gov A Vapourtec E-series flow chemistry device, for example, was used to synthesize carbamates in a 10 mL coil reactor at elevated temperature and pressure, achieving yields of 45% to 92%. nih.gov

Researchers have also coupled biocatalysis with high-energy transformations in a continuous flow setup. nih.govbeilstein-journals.org A telescoped process combining a Curtius rearrangement with an enzymatic step to remove impurities has been used to produce various carbamate structures in high yield and purity. nih.govbeilstein-journals.org Such a system could be adapted for the synthesis of this compound, allowing for the safe handling of potentially unstable intermediates and streamlining purification. The precise control over parameters like residence time, temperature, and reagent stoichiometry in flow reactors makes it an ideal platform for optimizing the synthesis of this specific branched carbamate. nih.govacs.org

| Flow Chemistry Approach | Key Features | Reactants/Intermediates | Advantages for Carbamate Synthesis | Reference |

| Direct CO2 Fixation | Vapourtec E-series, 10 mL coil reactor, mass flow controller for CO2 | Amines, Alkyl Halides, DBU, CO2 | Reduced reaction time, precise gas introduction, straightforward scale-up. | nih.govacs.org |

| Biocatalysis-Coupled Flow | Telescoped Curtius rearrangement and enzymatic purification | Carboxylic Acids, Diphenylphosphoryl azide (B81097) (DPPA), Immobilized CALB enzyme | Minimizes handling of unstable intermediates, integrates purification, high purity products. | nih.govbeilstein-journals.org |

| Phase-Transfer Catalysis | Biphasic liquid-liquid plug flow | Carbamate, Michael acceptor, aq. KOH, TBAB | Mild conditions, allows for subsequent derivatization reactions in a continuous manner. | nih.gov |

Deeper Understanding of Complex Reaction Networks Involving Branched Carbamates

The reactivity of carbamates is often more complex than a single, straightforward transformation. Understanding the intricate reaction networks is crucial for controlling product selectivity and maximizing the yield of desired compounds. For example, the catalytic thermolysis of carbamates can lead to a mixture of products, including the desired isocyanate but also ureas and amines, through competing reaction pathways like hydrolysis and aminolysis. mdpi.com The sterically hindered 2,2-dimethylhexyl group in this compound is expected to exert a significant influence on these reaction networks. The bulky substituent may sterically hinder certain reaction pathways while favoring others, potentially leading to different product distributions compared to less-branched analogues.

Furthermore, mechanistic studies on carbamate formation reveal complexities in the intermediate species. The reaction of N-heteroaryls with CO2 in the presence of superbases can form either stable or fluxional carbamate salts, with the latter being poor substrates for subsequent reactions due to fast, reversible CO2 exchange. acs.org The electronic and steric properties of the substrate dictate this behavior. acs.org Future research should therefore focus on detailed mechanistic and kinetic studies of this compound. Investigating the stability of its corresponding carbamate anion and the intermediates in its formation and decomposition will be key to designing highly selective and efficient synthetic and transformative processes. Techniques like in-situ spectroscopy and computational modeling will be invaluable in mapping these complex reaction landscapes.

Q & A

Q. How is 2,2-dimethyl-1-hexanol carbamate synthesized, and what analytical methods are used for its characterization?

Methodological Answer: Synthesis of carbamate derivatives typically involves reacting alcohols with isocyanates or via carbamation reactions. For example, catalytic hydrogenation of esters (e.g., methyl hexanoate) using Ni–Re/TiO₂ catalysts in solvents like octane can yield alcohols such as 1-hexanol with high selectivity (92%) . Adapting this method, 2,2-dimethyl-1-hexanol could be synthesized and subsequently reacted with a carbamoyl chloride or isocyanate. Characterization employs techniques like:

Q. What are the key physicochemical properties of 2,2-dimethyl-1-hexanol carbamate, and how are they determined experimentally?

Methodological Answer: Key properties include boiling point, vapor pressure, solubility, and heat capacity. Experimental approaches:

- Vapor Pressure : Measured using static or dynamic methods, validated against NIST’s 1-hexanol data (e.g., ΔvapH° = 53.2 kJ/mol at 298 K) .

- Solubility : Determined via gravimetric methods, with temperature-dependent trends modeled using IUPAC-recommended equations (see Figure 11.1.1.10.1 for 1-hexanol solubility) .

- Heat Capacity : Calorimetric studies (e.g., differential scanning calorimetry), cross-referenced with 1-hexanol data (298–318 K range) .

Q. How does the solubility of 2,2-dimethyl-1-hexanol carbamate vary with temperature, and what models predict its phase behavior?

Methodological Answer: Solubility trends are assessed experimentally via cloud-point measurements or shake-flask methods. For predictive modeling:

- NRTL/UNIQUAC Models : Successfully applied to 1-hexanol/alkane systems (e.g., 1-hexanol + n-decane) to correlate liquid-vapor equilibria (LVE) .

- Temperature Dependence : Logarithmic solubility (ln x) versus 1/T plots (see Figure 11.1.1.10.1) . Contradictions in literature data (e.g., Barton 1984 vs. newer studies) require validation via consistency tests .

Advanced Research Questions

Q. What are the kinetic parameters and reaction mechanisms involved in carbamate formation under varying conditions?

Methodological Answer: Kinetic studies use stopped-flow methods or in situ spectroscopy. For example:

- Termolecular Mechanism : Observed in CO₂ binding with 1-hexanol-based solvents, where pseudo-first-order kinetics apply in excess reagents .

- Activation Energy : Calculated via Arrhenius plots (e.g., 28–45 kJ/mol for CO₂BOLs in 1-hexanol) . Quantum chemical calculations (DFT) further validate transition states .

- Contradictions : Discrepancies in reported activation energies may arise from solvent polarity or base concentration effects .

Q. How can thermodynamic models like NRTL or UNIQUAC predict phase equilibria in carbamate-containing systems?

Methodological Answer:

- Model Fitting : Experimental LVE data (e.g., 1-hexanol + n-decane at 40 kPa) are regressed using NRTL/UNIQUAC parameters (α = 0.3–0.5 for non-ideal mixtures) .